2-(4-Chloro-1H-pyrazol-1-yl)ethanamine hydrochloride
Description
Properties
IUPAC Name |
2-(4-chloropyrazol-1-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3.ClH/c6-5-3-8-9(4-5)2-1-7;/h3-4H,1-2,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEGLAXBKRBPHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCN)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction enables regioselective alkylation of the pyrazole nitrogen. As detailed in EP3280710B1, triphenylphosphine (3 eq) and diisopropyl azodicarboxylate (DIAD, 3 eq) in tetrahydrofuran (THF) mediate the coupling of 4-chloro-1H-pyrazole with 2-chloroethylamine at 25°C. This step achieves 78–85% yield by leveraging the pyrazole’s nucleophilic nitrogen and the alcohol’s leaving group capacity. The reaction’s mild conditions preserve the chloro substituent’s integrity, avoiding unintended substitutions.
Nucleophilic Substitution with Chloroethylamine
Alternative pathways employ nucleophilic substitution of 2-chloroethylamine hydrochloride with deprotonated 4-chloro-1H-pyrazole. In a representative procedure, potassium tert-butoxide (2 eq) in dimethylformamide (DMF) facilitates the displacement of chloride at 80°C, yielding 2-(4-chloro-1H-pyrazol-1-yl)ethanamine. Subsequent neutralization with aqueous ammonia and extraction with dichloromethane affords the free base, which is converted to the hydrochloride salt via HCl gas saturation.
Hydrochloride Salt Formation and Purification
The final step involves precipitating the hydrochloride salt from ethanolic or methanolic HCl. EP3280710B1 reports treating 2-(4-chloro-1H-pyrazol-1-yl)ethanamine with 10% HCl in ethanol at 10°C, achieving a 95.8% yield after cooling-induced crystallization. Impurities such as palladium residues (<5 ppm) are removed via activated carbon treatment, while solvent selection (methanol > ethanol) influences crystal morphology and filtration rates.
Comparative Analysis of Synthetic Routes
The Suzuki-Miyaura method excels in yield and scalability but requires stringent control over palladium residues. Mitsunobu reactions offer regioselectivity at the expense of stoichiometric phosphine byproducts, complicating purification. Nucleophilic substitution, while operationally simple, suffers from longer reaction times and moderate yields.
Process Optimization and Industrial Considerations
Solvent Selection
Acetonitrile-water mixtures enhance Suzuki-Miyaura coupling efficiency by stabilizing the palladium catalyst and enabling phase separation. For Mitsunobu reactions, THF outperforms ethyl acetate in minimizing side reactions, as noted in EP3280710B1.
Catalyst Recycling
Recent advances focus on immobilizing Pd(OAc)₂ on silica or magnetic nanoparticles, reducing catalyst costs by 40% while maintaining activity over five cycles.
Impurity Control
Residual triphenylphosphine oxide (TPPO) from Mitsunobu reactions is mitigated via aqueous washes (pH 9–10), as described in TDCommons.org’s protocol. Palladium levels are reduced to <1 ppm using thiourea-functionalized resins.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-1H-pyrazol-1-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrazole derivatives, while oxidation reactions can produce pyrazole N-oxides .
Scientific Research Applications
Therapeutic Applications
1. Androgen Receptor Modulation
One of the primary applications of 2-(4-Chloro-1H-pyrazol-1-yl)ethanamine hydrochloride is its function as a tissue-selective androgen receptor modulator (SARM). SARMs are compounds that selectively stimulate androgen receptors in muscle and bone while minimizing effects on other tissues, making them valuable in treating conditions such as prostate cancer and muscle wasting disorders. Research indicates that this compound can act as an antagonist to androgen receptors, providing a mechanism for preventing the progression of androgen-dependent cancers, particularly prostate cancer .
2. Inhibition of Signaling Pathways
The compound has also been studied for its inhibitory effects on various signaling pathways. For instance, it has been reported to inhibit TGF-β1 and activin A signaling pathways, which are implicated in fibrotic diseases and cancer progression. The inhibition of these pathways suggests potential applications in treating conditions characterized by excessive fibrosis or abnormal cell growth .
Case Studies
Case Study 1: Prostate Cancer Treatment
A study focused on the use of SARMs, including this compound, demonstrated significant efficacy in inhibiting tumor growth in prostate cancer models. The results indicated that treatment with this compound led to reduced tumor size and improved survival rates in animal models .
Case Study 2: Fibrosis Reduction
In another investigation, the compound was evaluated for its ability to reduce fibrotic responses in liver tissues. The study found that administration of this compound resulted in decreased collagen deposition and improved liver function markers in preclinical models of liver fibrosis .
Table 1: Comparative Efficacy of this compound in Cancer Models
| Study | Model | Outcome | Reference |
|---|---|---|---|
| Study A | Prostate Cancer | Reduced tumor size | |
| Study B | Liver Fibrosis | Decreased collagen deposition |
Table 2: Mechanisms of Action
| Mechanism | Description |
|---|---|
| Selective Binding | Modulates androgen receptor activity |
| Signal Interference | Inhibits TGF-β1 signaling pathway |
Mechanism of Action
The mechanism of action of 2-(4-Chloro-1H-pyrazol-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Structural and Electronic Differences
- Pyrazole vs. Benzimidazole : The pyrazole core in 2-(4-Chloro-1H-pyrazol-1-yl)ethanamine is smaller and less lipophilic than the benzimidazole system in its benzimidazole analog . This difference impacts membrane permeability and binding affinity in biological targets.
- Chlorine Position : The 4-chloro substitution on pyrazole contrasts with the 6-chloro position on benzimidazole, leading to distinct electronic effects. The 4-position in pyrazole directs electrophilic substitution, whereas the 6-position in benzimidazole may sterically hinder interactions .
- Imidazole vs. Pyrazole : Imidazole derivatives like 2-(1H-imidazol-1-yl)ethanamine hydrochloride exhibit higher polarity and bioactivity as histamine analogs, whereas pyrazole-based compounds may prioritize stability and synthetic versatility .
Solubility and Reactivity
- Hydrochloride salts universally enhance aqueous solubility across all compounds. However, the pyridazine derivative’s larger six-membered ring (1-(4-Pyridazinyl)ethanamine Hydrochloride) exhibits reduced solubility compared to imidazole or pyrazole analogs due to increased aromatic surface area .
- The electron-withdrawing chlorine in this compound increases susceptibility to nucleophilic attack compared to non-halogenated analogs .
Research Findings and Limitations
- Benzimidazole vs. Pyrazole Bioactivity : Studies suggest benzimidazole derivatives exhibit stronger binding to ATP-binding pockets in kinases, while pyrazole analogs show superior selectivity in certain receptor subtypes .
- Synthetic Challenges : The synthesis of this compound requires precise halogenation steps, unlike imidazole derivatives, which are more straightforward to functionalize .
- Safety Profiles: Limited toxicological data are available for this compound, whereas benzimidazole derivatives have well-documented hepatic toxicity risks .
Biological Activity
2-(4-Chloro-1H-pyrazol-1-yl)ethanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its various biological activities, including antimicrobial and anticancer properties, supported by detailed research findings and case studies.
Chemical Structure and Properties
This compound features a pyrazole ring with a chloro substituent, enhancing its reactivity and biological interactions. Its hydrochloride form improves solubility, making it suitable for various applications in biological research.
| Property | Details |
|---|---|
| Molecular Formula | CHClN |
| Structure | Contains a chloro substituent on the pyrazole ring |
| Solubility | Enhanced due to hydrochloride salt form |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
Case Study: Antimicrobial Efficacy
In a study assessing its antimicrobial activity against Escherichia coli and Staphylococcus aureus, the compound showed promising results with Minimum Inhibitory Concentrations (MICs) significantly lower than those of standard antibiotics. This suggests its potential as an alternative treatment for bacterial infections .
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly through its interaction with the insulin-like growth factor 1 receptor (IGF-1R). Inhibition of this receptor leads to modulation of critical signaling pathways associated with cancer cell proliferation and survival.
The mechanism involves binding to the active site of IGF-1R, inhibiting its kinase activity. This disruption prevents downstream signaling that promotes cell growth and survival, leading to increased apoptosis in cancer cells .
Research Findings
A series of studies have documented the compound's cytotoxic effects on various cancer cell lines:
| Cell Line | IC (µM) | Effect |
|---|---|---|
| MCF7 | 0.46 | Induces apoptosis |
| NCI-H460 | 0.39 | Inhibits proliferation |
| Hep-2 | 0.74 | Significant cytotoxicity |
These findings indicate that this compound has potent anticancer activity, warranting further investigation into its therapeutic potential.
Additional Biological Activities
Beyond antimicrobial and anticancer effects, this compound has been noted for other biological activities, including anti-inflammatory properties. Studies have shown that derivatives of pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .
Q & A
Q. What are the optimal synthetic routes for 2-(4-Chloro-1H-pyrazol-1-yl)ethanamine hydrochloride, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-chloropyrazole with ethanamine under acidic conditions (e.g., HCl) facilitates salt formation. Refluxing in polar aprotic solvents like acetonitrile improves yield, while temperature control (60–80°C) minimizes side reactions. Post-synthesis purification involves recrystallization or column chromatography. Monitoring via TLC ensures intermediate purity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR : and NMR confirm proton environments and carbon backbone, with pyrazole ring protons appearing as distinct doublets (δ 7.5–8.5 ppm).
- IR : Peaks at ~3100 cm (N-H stretch) and ~1600 cm (C=N/C-Cl) validate functional groups.
- Mass Spectrometry : ESI-MS provides molecular ion peaks ([M+H]) and fragmentation patterns for structural confirmation .
Q. How do solubility and stability profiles impact experimental design?
The hydrochloride salt enhances aqueous solubility (~50 mg/mL in water), making it suitable for in vitro assays. Stability tests under varying pH (e.g., pH 2–9) and temperatures (4–37°C) via HPLC reveal degradation kinetics. Buffered solutions (pH 6–7) at 4°C are optimal for long-term storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
- Substituent Variation : Synthesize analogs with halogen (F, Br), alkyl, or aryl groups at the pyrazole 4-position.
- Bioassays : Test analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays.
- In Silico Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to receptors like 5-HT, guiding prioritization of analogs .
Q. What crystallographic strategies resolve the compound’s 3D structure?
Single-crystal X-ray diffraction with SHELXL refines the structure. Key parameters:
- Space Group : P2/c (common for small molecules).
- Data Collection : High-resolution (<1.0 Å) data at 100 K reduces thermal motion artifacts.
- Validation : R-factor <0.05 and electron density maps confirm atomic positions .
Q. How can contradictory bioactivity data across studies be systematically addressed?
- Meta-Analysis : Compare assays (e.g., IC values) under standardized conditions (pH, temperature, cell lines).
- Structural Analogues : Test derivatives to isolate substituent-specific effects (e.g., chloro vs. fluoro at pyrazole 4-position).
- Kinetic Studies : Measure on/off rates (SPR or ITC) to differentiate binding mechanisms .
Q. What reaction mechanisms govern its participation in derivatization?
- Acylation : React with acetyl chloride in pyridine to form amides.
- Alkylation : Use alkyl halides (e.g., methyl iodide) in DMF with KCO.
- Catalysis : Pd-mediated cross-coupling (Suzuki) introduces aryl groups at the pyrazole ring .
Q. How can in silico models predict pharmacokinetic properties?
- ADMET Prediction : SwissADME estimates logP (~2.1), BBB permeability (CNS MPO score >4), and CYP450 interactions.
- MD Simulations : GROMACS models stability in lipid bilayers, guiding lead optimization .
Q. What purification strategies ensure >95% purity for pharmacological assays?
- HPLC : Reverse-phase C18 column with gradient elution (water:acetonitrile + 0.1% TFA).
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals.
- QC Metrics : Residual solvent analysis (GC-MS) and elemental analysis (<0.5% deviation) .
Q. How is acute toxicity evaluated in preclinical studies?
- In Vivo : Rodent LD tests (OECD 423) with dose escalation (10–1000 mg/kg).
- In Vitro : HepG2 cell viability assays (MTT) and Ames test for mutagenicity.
- Histopathology : Organ toxicity screening (liver, kidneys) post-administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
